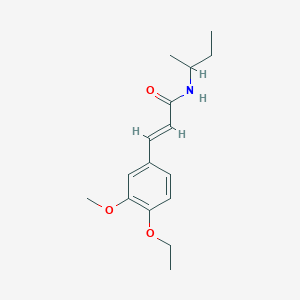
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as DMHP, is a synthetic compound that has been widely used in scientific research. DMHP belongs to the class of pyrimidine derivatives and has been found to possess a variety of biological activities.
作用機序
The mechanism of action of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme activity. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been found to inhibit the activity of protein kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to have a variety of biochemical and physiological effects. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been found to have anti-inflammatory and analgesic effects in animal models. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotides, leading to an increase in cyclic nucleotide levels and subsequent activation of downstream signaling pathways.
実験室実験の利点と制限
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that can be easily synthesized with high purity and yield. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is also stable under a variety of conditions, making it suitable for use in a variety of assays. However, Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has some limitations. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to be toxic to some cell types at high concentrations, and its effects on normal cell function are not fully understood. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has limited solubility in aqueous solutions, which can limit its use in some assays.
将来の方向性
There are several future directions for Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research. One area of interest is the development of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs with improved potency and selectivity for specific biological targets. Another area of interest is the use of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a tool compound to study the function of enzymes and other biological targets in vivo. Finally, the development of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-based therapeutics for the treatment of cancer, inflammation, and other diseases is an area of active research.
Conclusion:
In conclusion, Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has been widely used in scientific research. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to possess a variety of biological activities, including antitumor, anti-inflammatory, and analgesic activities. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the activity of a variety of enzymes and protein kinases, and its mechanism of action is believed to involve the inhibition of enzyme activity. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research, including the development of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs and the use of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a tool compound to study biological targets in vivo.
合成法
The synthesis of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of propan-2-ol as a solvent. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification by recrystallization. The yield of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is typically around 60-70%, and the purity can be determined by HPLC analysis.
科学的研究の応用
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been widely used in scientific research as a tool compound to study the function of various biological targets. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphodiesterases. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to have antitumor, anti-inflammatory, and analgesic activities.
特性
製品名 |
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C17H22N2O5 |
分子量 |
334.4 g/mol |
IUPAC名 |
propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-9(2)24-16(20)14-10(3)18-17(21)19-15(14)12-8-11(22-4)6-7-13(12)23-5/h6-9,15H,1-5H3,(H2,18,19,21) |
InChIキー |
BJFJGPYUYBZCEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)

![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

